molecular formula C7H14N2O B1359919 Cyclohexylurea CAS No. 698-90-8

Cyclohexylurea

Cat. No. B1359919
CAS RN: 698-90-8
M. Wt: 142.2 g/mol
InChI Key: WUESWDIHTKHGQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The classical approach for the preparation of urea derivatives, such as Cyclohexylurea, involves reagents such as phosgene or its derivative, triphosgene. Urea synthesis typically proceeds through an isocyanate intermediate, which upon reaction with a second amine forms the urea derivatives .


Molecular Structure Analysis

The molecular weight of Cyclohexylurea is 142.20 g/mol . The IUPAC name for Cyclohexylurea is cyclohexylurea . The InChI representation of the molecule is InChI=1S/C7H14N2O/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10) .


Physical And Chemical Properties Analysis

Cyclohexylurea has a molecular weight of 142.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The topological polar surface area of Cyclohexylurea is 55.1 Ų . The density of Cyclohexylurea is 1.1±0.1 g/cm³ . The boiling point is 240.3±13.0 °C at 760 mmHg .

Scientific Research Applications

  • Neuropeptide Y (NPY) Y5 Receptor Antagonists : Cyclohexylurea derivatives have been studied for their role as potent NPY Y5 receptor antagonists. For instance, cyclohexylurea 21c has shown promising results in reducing food intake, body weight gain, and adipose mass in diet-induced obese rats, indicating its potential application in anti-obesity treatments (Li et al., 2008).

  • Cancer Research : Studies have examined the absorption, distribution, excretion, and biotransformation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, a compound known for its effectiveness against mouse leukemia L1210. This research is vital for understanding the pharmacokinetics and mechanism of action of cyclohexylurea derivatives in cancer therapy (Oliverio et al., 1970).

  • Biochemical Studies : Cycloheximide, a related compound, has been used to study the entrance of messenger RNA into membrane-bound and free polyribosomes, offering insights into the complex mechanisms of protein synthesis at the cellular level (Rosbash, 1972).

  • Chemosensors : Research into fluorescent cyclohexyl-based chemosensors has been conducted, with studies showing their effectiveness in selectively sensing specific compounds in mixed environments. This has implications for environmental monitoring and chemical detection (Costero et al., 2009).

  • Anti-Tuberculosis and Anti-Cancer Agents : Novel acyl thiourea derivatives synthesized from cyclohexanecarbonyl isothiocyanate have shown good anti-oxidant and anti-haemolytic activities. These compounds have been screened against enzymes targeting tuberculosis and cancer, highlighting their potential therapeutic applications (Haribabu et al., 2015).

  • Environmental Protection : Studies on cyclohexane and sec-butyl alcohol, which are used in the pharmaceutical and chemical industries, highlight the importance of environmentally sustainable separation and recovery processes. This research contributes to mitigating environmental risks and promotes sustainable development (Zhu et al., 2021).

  • lohexyl isocyanate has revealed their potential as biomaterials for medical applications. These films have been evaluated for their chemical, physico-mechanical, and biological properties, indicating their suitability in various medical contexts (Król et al., 2018).
  • Molecular Interactions in Cancer Therapeutics : Studies on the binding of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with nucleic acids and proteins provide insights into the dual capacity of the drug in modifying cellular proteins and nucleic acids, a factor important in understanding its carcinostatic activity (Cheng et al., 1972).

  • Synthesis of Novel Polyureas : Research on the synthesis of new polyureas derived from cyclohexylurazole has contributed to the development of materials with potential applications in various industrial sectors. The physical properties and structural characterization of these polyureas have been extensively studied (Mallakpour & Rostamizadeh, 2001).

  • Inhibition of Steroid-Induced Behavior : Cycloheximide has been used in studies exploring the inhibition of estrogen-induced sexual receptivity in animals, offering insights into the complex interactions between hormones and behavior (Quadagno & Ho, 1975).

  • DNA Replication and Protein Synthesis : Investigations into the interrelationship between nuclear DNA replication and cytoplasmic protein synthesis in Chlorella using cycloheximide provide a deeper understanding of cellular processes and the effects of specific inhibitors (Wanka et al., 1972).

  • Template-Controlled Synthesis : The template-controlled synthesis of cyclohexylhemicucurbit[8]uril, a molecule with a barrel-shaped cavity, highlights advances in organic synthesis and molecular design, with potential applications in material science and molecular recognition (Prigorchenko et al., 2015).

  • Cyclohexane Emission Removal : Studies on the removal of cyclohexane gaseous emissions using biotrickling filter systems demonstrate the potential for biological methods in environmental protection and industrial emission control (Salamanca et al., 2017).

  • '-methylenedianiline (MDA), a carcinogen produced from the degradation of polyurethane in medical devices, has been significant for understanding the implications of medical device sterilization and ensuring patient safety (Shintani, 1991).
  • Protein Synthesis Inhibition : Cycloheximide derivatives have been developed to enhance the inhibition of translation elongation in protein synthesis studies. These derivatives offer more effective capture of ribosome conformations and improved potency in ribosome profiling experiments, making them valuable tools in molecular biology research (Koga et al., 2021).

  • Hydrodeoxygenation of Aliphatic Ketones : Cyclohexanone, used as a model substrate, has been evaluated in the hydrodeoxygenation process over alkali-treated catalysts. This research contributes to the development of efficient and environmentally sustainable methods for transforming ketones into useful alkanes (Kong et al., 2013).

Safety And Hazards

When handling Cyclohexylurea, it is advised to use personal protective equipment/face protection. Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

The Cyclohexylurea market is experiencing significant growth driven by multiple factors. Technological advancements are continuously improving Cyclohexylurea products, making them more efficient and versatile. This, coupled with increasing awareness among consumers about the benefits of Cyclohexylurea, is fueling demand across various industries .

properties

IUPAC Name

cyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUESWDIHTKHGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220102
Record name Urea, cyclohexyl-
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylurea

CAS RN

698-90-8
Record name Cyclohexylurea
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Record name Cyclohexylurea
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Record name Cyclohexylurea
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Record name Cyclohexylurea
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Record name Cyclohexylurea
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Record name CYCLOHEXYLUREA
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Synthesis routes and methods I

Procedure details

495 g (5 mols) of cyclohexylamine and 390 g (6.5 mols) of urea are heated under reflux in 750 ml of water. After the splitting-off of ammonia is complete, the mixture is cooled down and the product is filtered off with suction. After washing and drying, 638 g of N-cyclohexylurea (90% of theory) are obtained.
Quantity
495 g
Type
reactant
Reaction Step One
Name
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

730 ml of mother liquor from Example 3, 50 ml of water, 495 g (5 mols) of cyclohexylamine and 312 g (5.2 mols) of urea are reacted and worked up as in Example 3. 652 g of N-cyclohexylurea (92% of theory) are obtained.
Quantity
495 g
Type
reactant
Reaction Step One
Name
Quantity
312 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods III

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Using the general method of Example 149, 1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin4-amine (1.50 g, 5.01 mmol) was reacted with cyclohexyl isocyanate (780 mg, 5.51 mmol) to provide 1.02 g of N-l3-[4amino-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propyl)-N′-cyclohexylurea as a solid, m.p. 179-180° C. Analysis: Calculated for C23H32N6O2. 0.75H2O: %C, 63.06; %H, 7.71; %N, 19.18; Found: %C, 62.74; %H, 7.57; %N, 19.16.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexylurea
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Cyclohexylurea
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Cyclohexylurea

Citations

For This Compound
1,250
Citations
RL Stephont, RS Niedbala, KJ Schrayt… - Organic preparations …, 1992 - Taylor & Francis
Glyburide (4, R= H), 1-[4-[2-(5-chloro-2-methoxybenza~ do) ethyl]~ nzenesulfonyl]-3-cyclohexylurea (Mcronase, The Upjohn Company) is an orally active sulfonylurea drug used in …
Number of citations: 3 www.tandfonline.com
DL Smith, TJ Vecchio, AA Forist - Metabolism, 1965 - Elsevier
… The p-acetylbenzenesulfonylureas, 1-(p-acetylbenzenesulfonyl)-3-(hexahydro-1H-azepin-1-yl)-urea (U-18536) and 1-(p-acetylbenzenesulfonyl)-3-cyclohexylurea (acetohexamide), are …
Number of citations: 46 www.sciencedirect.com
J Mackey, D Grover, G Pruneda, E Zenk… - … and Processing-Process …, 2023 - Elsevier
This study details the development of simulation-aided design, development, and successful operation of a continuous liquid-liquid extraction platform made with 1.5 mm tubing for the …
Number of citations: 0 www.sciencedirect.com
JS Welles, MA Root… - Proceedings of the Society …, 1961 - journals.sagepub.com
Metabolism of acetohexamide 1 - (p-acetylbenzenesulfl) -β -cyclohexylurea was investigated in dogs, rabbits, rats, and man. Trace amounts of unchanged drug were excreted by dogs …
Number of citations: 26 journals.sagepub.com
W Dempke, P Nehls, U Wandl, D Soll… - Journal of cancer …, 1987 - Springer
Cells from a resistant (“Gr II”) and a sensitive (“Str”) human melanoma xenograft were incubated in vitro with O 6 -methylguanine for 2 h, subsequently treated with 1-(2-chloroethyl)-1-…
Number of citations: 13 link.springer.com
AI Gusev, VA Sharapov, NV Alekseev… - Journal of Structural …, 1983 - Springer
The crystal and molecular structure of N-trimethylsilyl-N'-cyclohexylurea has been studied by x-ray structural analysis (diffractometer,% Mo, graphite monochromator, 578 independent …
Number of citations: 2 link.springer.com
KD Jørgensen - Acta pharmacologica et Toxicologica, 1977 - Wiley Online Library
The new sulphonylurea CS 476 was tested for positive inotropic effect on the isolated cat papillary muscle. Unlike tolbutamide CS 476 had no positive inotropic effect. CS 476 had no …
Number of citations: 3 onlinelibrary.wiley.com
KD Jørgensen - Acta pharmacologica et Toxicologica, 1977 - Wiley Online Library
The new sulphonylurea CS 476 has been shown to be a potent hypoglycaemic agent. In normal fasting dogs, rabbits, rats and mice the maximal hypoglycaemia produced by …
Number of citations: 4 onlinelibrary.wiley.com
AZ Mirza, H Shamshad - Current Computer-Aided Drug Design, 2019 - ingentaconnect.com
Background: QSAR models as PLS, GFA, and 3D were developed for a series of matriptase inhibitors using 35 piperidyl-cyclohexylurea compounds. The training and test sets were …
Number of citations: 2 www.ingentaconnect.com
C Marchetti, J Chojnacki, S Toldo, E Mezzaroma… - 2013 - Am Heart Assoc
Background: The formation of the cryopyrin inflammasome in the heart during AMI amplifies the inflammatory response and mediates further damage. Glyburide has cryopyrin-inhibitory …
Number of citations: 0 www.ahajournals.org

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